

# Arecaidine but-2-ynyl ester tosylate structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (ABET)

#### Introduction

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective muscarinic acetylcholine receptor (mAChR) M2 agonist.[1] Structurally derived from arecaidine, an alkaloid found in Areca catechu, ABET is a valuable tool in cardiovascular research and neuroscience. [2][3][4] Its selectivity for the M2 receptor subtype, particularly cardiac M2 over ileal M2 receptors, makes it a specific probe for studying heart-specific cholinergic signaling.[2] Recent studies have also explored its anti-carcinogenic potential in breast cancer models.[5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activity for researchers and drug development professionals.

# **Chemical Structure and Physicochemical Properties**

ABET is composed of two main parts: the arecaidine but-2-ynyl ester and a tosylate counterion.

[2] The canonical SMILES representation is

CC#CCOC(C(C1)=CCCN1C)=O.CC2=CC=C(S(=O)(O)=O)C=C2.[2]

#### **Quantitative Data**

The key physicochemical properties of **Arecaidine but-2-ynyl ester tosylate** are summarized in the table below.



| Property           | Value                                                                      | Source       |  |
|--------------------|----------------------------------------------------------------------------|--------------|--|
| CAS Number         | 119630-77-2                                                                | [1][2][4]    |  |
| Molecular Formula  | C11H15NO2·C7H8SO3 (0r<br>C18H23NO5S)                                       | [1][2][4][6] |  |
| Molecular Weight   | 365.44 g/mol                                                               | [1][2][4][6] |  |
| Purity             | >99%                                                                       | [2]          |  |
| Appearance         | Solid / Crystalline Solid                                                  | [2][7]       |  |
| Solubility         | Soluble up to 100 mM in water;<br>Slightly soluble in DMSO and<br>Methanol |              |  |
| Storage (Solid)    | Room temperature; Stable for 12 months                                     | [2]          |  |
| Storage (Solution) | -80°C for 6 months; -20°C for 1<br>month (sealed, away from<br>light)      | [3]          |  |
| рКа                | ~9.07 (Approximate)                                                        | [7]          |  |

# **Synthesis and Experimental Protocols**

The synthesis of ABET can be achieved through several routes, with tosylation-mediated esterification being a common method.

# Detailed Synthesis Protocol: Tosylation-Mediated Esterification

This synthetic route involves three primary steps.[2]

• Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base.[2] The reaction is typically performed at 0–25°C and yields the tosylate intermediate as a crystalline solid after an aqueous workup.[2]

### Foundational & Exploratory





- Step 2: Nucleophilic Substitution with Arecaidine: The carboxylic acid group of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).[2] The resulting carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate via an S<sub>n</sub>2 mechanism to form the ester.[2]
- Step 3: Tosylate Salt Formation: The final step involves treating the free base ester with p-toluenesulfonic acid in a solvent like ethanol.[2] This reaction precipitates the desired
   Arecaidine but-2-ynyl ester tosylate salt, which can be collected by filtration.[2]





Click to download full resolution via product page

Figure 1: Synthesis workflow for ABET via tosylation-mediated esterification.



#### **Alternative Synthesis: Direct Esterification**

An alternative method involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[2]

- Arecaidine is first activated by DCC in dry DCM.[2]
- But-2-ynol is then added to the activated acid, and the mixture is stirred for 12-24 hours at room temperature to yield the ester.[2]
- The final salt is formed by treating the purified ester with p-toluenesulfonic acid monohydrate in anhydrous diethyl ether.[2]

#### **Quality Control and Characterization Protocols**

- Purity Verification: High-Performance Liquid Chromatography (HPLC) with UV detection (at  $\lambda$  = 254 nm) is used to assess purity, comparing retention times to a reference standard.[2]
- Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure. Key signals include the ester protons (δ 4.6–5.0 ppm) and the tosyl group's methyl protons (δ 2.4 ppm).[2]
- Bioactivity Validation: The M2 receptor agonism is confirmed through competitive binding assays, often using <sup>3</sup>H-N-methylscopolamine, and functional assays such as ileal smooth muscle contraction studies.[2]

# **Biological Activity and Mechanism of Action**

ABET is a potent muscarinic agonist with a notable selectivity for M2 receptors.

### **Receptor Selectivity and Potency**

ABET demonstrates a 4.6-fold higher selectivity for M2 receptors in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic effects.[2] This selectivity is higher than that of the related compound, Arecaidine Propargyl Ester (APE), which has a cardiac/ileal M2 potency ratio of 2.8.[2]



| Compound     | Receptor<br>Selectivity | Cardiac M2<br>Specificity | Source |
|--------------|-------------------------|---------------------------|--------|
| ABET         | M2                      | High (4.6 ratio)          | [2]    |
| Oxotremorine | M2/M4                   | Low                       | [2]    |
| Bethanechol  | M2                      | Moderate                  | [2]    |
| Carbachol    | Pan-mAChR               | None                      | [2]    |

# **M2** Receptor Signaling Pathway

As an M2 agonist, ABET activates the Gi-coupled protein pathway.

- Receptor Binding: ABET binds to the orthosteric site of the M2 muscarinic receptor.
- G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric Gi protein.
- Subunit Dissociation: The Gi protein dissociates into its Gαi and Gβy subunits.
- Downstream Effects:
  - The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
  - The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is the primary mechanism for its negative chronotropic effects in the heart.





Click to download full resolution via product page

Figure 2: Simplified signaling pathway of the M2 muscarinic receptor activated by ABET.



# **Physiological and Therapeutic Effects**

In animal models, ABET dose-dependently decreases mean arterial pressure and heart rate, consistent with its M2 agonist activity.[3][4] More recently, ABET has been investigated for its anti-carcinogenic properties. A 2025 study demonstrated that ABET can inhibit the viability, proliferation, and migration of breast cancer cell lines (MDA-MB-231 and MCF-7).[5] The study, which used molecular docking to confirm binding to M2/M4 receptors, found that ABET induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for breast cancer.[5]





Click to download full resolution via product page

Figure 3: Experimental workflow for investigating the anti-carcinogenic effects of ABET.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scbt.com [scbt.com]
- 2. Arecaidine but-2-ynyl ester tosylate | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arecaidine but-2-ynyl ester (tosylate) MedChem Express [bioscience.co.uk]
- 5. Anti-carcinogenic effects of arecaidine but-2-ynyl ester tosylate on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. ARECAIDINE BUT-2-YNYL ESTER TOSYLATE CAS#: 499-04-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [Arecaidine but-2-ynyl ester tosylate structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2394678#arecaidine-but-2-ynyl-ester-tosylate-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com